6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one

physicochemical characterization formulation development solid-state chemistry

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one is a fused imidazo[2,1-b]oxazole derivative featuring a geminal diphenyl substitution at position 6 and a carbonyl at position Its molecular formula is C₁₇H₁₄N₂O₂ (MW 278.30 g/mol), with a measured density of 1.28 g/cm³, a boiling point of 404.7°C at 760 mmHg, and a flash point of 198.6°C. The 6,6-diphenyl motif distinguishes it from the less sterically encumbered 6,6-dimethyl analog, creating a unique electronic and steric environment that influences solubility, lipophilicity (LogP 1.53), and intermolecular interactions.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 34806-22-9
Cat. No. B15213242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one
CAS34806-22-9
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESC1COC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C17H14N2O2/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2
InChIKeyFEJOCALOHMRDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one (CAS 34806-22-9): Core Identity and Physicochemical Signature


6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one is a fused imidazo[2,1-b]oxazole derivative featuring a geminal diphenyl substitution at position 6 and a carbonyl at position 5. Its molecular formula is C₁₇H₁₄N₂O₂ (MW 278.30 g/mol), with a measured density of 1.28 g/cm³, a boiling point of 404.7°C at 760 mmHg, and a flash point of 198.6°C . The 6,6-diphenyl motif distinguishes it from the less sterically encumbered 6,6-dimethyl analog, creating a unique electronic and steric environment that influences solubility, lipophilicity (LogP 1.53), and intermolecular interactions . This compound belongs to a scaffold class that includes the established antitubercular drug delamanid, underscoring the translational relevance of the core structure for medicinal chemistry applications .

Why 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one Cannot Be Simply Replaced by a Generic Imidazo[2,1-b]oxazole Analog


Within the imidazo[2,1-b]oxazole series, seemingly minor structural modifications—such as replacing the C6-geminal dimethyl with diphenyl or substituting the oxazole oxygen with sulfur—produce significant shifts in physicochemical properties, target engagement, and biological outcomes. The 6,6-diphenyl group increases molecular bulk, polar surface area (PSA 41.90 Ų), and lipophilicity relative to the 6,6-dimethyl analog, which directly alters membrane permeability, metabolic stability, and off-target liability . Furthermore, the oxazole core is electronically distinct from the analogous thiazole ring; documented data for the corresponding 6,6-diphenyl-thiazol-5-one show dramatically different application profiles (e.g., corrosion inhibition), proving that the heteroatom identity is functionally decisive [1]. Generic substitution without accounting for these quantified physicochemical and application-level differences risks selecting a compound with unintended reactivity, solubility, or biological profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one


Density Differential Between 6,6-Diphenyl and 6,6-Dimethyl Analogs Guides Formulation and Handling

The measured density of 6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one (1.28 g/cm³) is approximately 7.2% lower than that of the 6,6-dimethyl analog (1.38 g/cm³) . This difference reflects the larger molar volume imposed by the diphenyl groups and directly impacts powder handling, compaction behavior, and formulation homogeneity in solid-dosage screening libraries.

physicochemical characterization formulation development solid-state chemistry

Oxazole vs. Thiazole Core Determines Functional Application: Corrosion Inhibition vs. Biological Targeting

The thiazole congener 6,6-diphenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-one (PHIT) acts as an effective corrosion inhibitor for N80 carbon steel in 15% HCl, with inhibition efficiency exceeding 90% at 303 K [1]. In contrast, the oxazole analog studied herein lacks documented corrosion inhibition data, instead appearing within medicinal chemistry programs targeting enzymatic (CYP) and antimicrobial endpoints . This orthogonal application landscape means that procurement for one functional purpose (e.g., materials protection) versus another (e.g., biochemical probe development) cannot be satisfied by interchanging the two compounds.

corrosion inhibition heterocyclic chemistry materials science

Class-Level Antimicrobial and Anticancer Potential of the 2,3-Dihydroimidazo[2,1-b]oxazole Scaffold

A comprehensive review of imidazo[2,1-b]oxazole and 2,3-dihydroimidazo[2,1-b]oxazole derivatives published between 2018 and 2022 confirms significant antimicrobial and anticancer activities across multiple structural variants, including clinical-stage agents such as the antitubercular drug delamanid . While specific IC₅₀ values for 6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one remain unreported in peer-reviewed assays, the presence of the privileged scaffold and the consistently observed structure–activity relationships within the class support its prioritization as a screening candidate or synthetic intermediate for novel anti-infective and oncology programs.

antimicrobial anticancer medicinal chemistry scaffold hopping

Lipophilicity (LogP) and Polar Surface Area Distinguish the 6,6-Diphenyl Compound from Polar Congeners

The computed LogP of 6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one is 1.53 with a topological polar surface area (PSA) of 41.90 Ų . This places the compound in a favorable oral drug-likeness space (PSA < 140 Ų) and indicates moderate lipophilicity suitable for passive membrane permeation. In comparison, many clinically explored imidazo[2,1-b]oxazole derivatives (e.g., delamanid, LogP ~4.0) possess higher lipophilicity, which may correlate with increased metabolic clearance or off-target binding. The 6,6-diphenyl compound thus offers a balanced lipophilicity profile that can be advantageous for early-stage hit optimization when excessive logD is a liability.

ADME lipophilicity drug-likeness computational chemistry

High-Value Application Scenarios for 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one Based on Differentiated Evidence


Hit-Finding Library Design for Antimicrobial and Anticancer Screening

The validated imidazo[2,1-b]oxazole pharmacophore, as reviewed extensively for antimicrobial and anticancer activities, makes this compound a rational addition to diversity-oriented screening libraries . Its 6,6-diphenyl substitution introduces steric bulk and π-stacking potential not present in simpler analogs, potentially enabling unique protein–ligand interactions absent from the dimethyl or monocyclic versions.

Medicinal Chemistry Lead Optimization with Favorable ADME Profile

With a LogP of 1.53 and PSA of 41.90 Ų, this compound occupies a drug-likeness space superior to many nitroimidazooxazole clinical candidates . Medicinal chemists can leverage this balanced lipophilicity to explore kinase inhibition or anti-infective mechanisms while avoiding the high LogP liabilities associated with delamanid-class compounds.

Corrosion Inhibitor Analoging and Structure–Property Relationship Studies

The demonstrated corrosion inhibition efficacy of the thiazole congener PHIT (>90% efficiency) highlights the critical role of the heteroatom [1]. Systematic replacement of the thiazole sulfur with oxygen (as in the target compound) enables direct structure–property relationship studies to elucidate the electronic and steric determinants of corrosion protection, guiding the design of next-generation inhibitors.

Reference Standard for Analytical Method Development

The well-defined physicochemical properties (density 1.28 g/cm³, boiling point 404.7°C, flash point 198.6°C) facilitate its use as a calibration standard in HPLC, GC, and thermal analysis . Its distinct chromatographic behavior relative to the dimethyl analog ensures unambiguous peak identification in complex mixture analyses.

Quote Request

Request a Quote for 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.